molecular formula C9H7NO3 B1598249 1-Nitro-4-(prop-2-yn-1-yloxy)benzene CAS No. 17061-85-7

1-Nitro-4-(prop-2-yn-1-yloxy)benzene

Cat. No.: B1598249
CAS No.: 17061-85-7
M. Wt: 177.16 g/mol
InChI Key: TXSHDUNPZCVHHF-UHFFFAOYSA-N
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Description

1-Nitro-4-(prop-2-yn-1-yloxy)benzene: is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It is characterized by a nitro group (-NO2) and a prop-2-yn-1-yloxy group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(prop-2-yn-1-yloxy)benzene can be synthesized from 4-nitrophenol and propargyl bromide . The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-nitrophenol is replaced by the prop-2-yn-1-yloxy group.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar principles as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF or acetonitrile.

Major Products Formed:

    Reduction: 1-Amino-4-(prop-2-yn-1-yloxy)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-4-(prop-2-yn-1-yloxy)benzene is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and alkyne groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons facilitated by the catalyst. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 4-Nitrophenol
  • Propargyl bromide
  • Phenyl propargyl ether
  • 3-(Prop-2-yn-1-yloxy)benzaldehyde

Properties

IUPAC Name

1-nitro-4-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSHDUNPZCVHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389446
Record name 1-nitro-4-(prop-2-ynyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17061-85-7
Record name 1-nitro-4-(prop-2-ynyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrophenol (1.00 g, 7.19 mmol), propargyl bromide (80 wt % in toluene; 0.788 mL, 7.09 mmol), and K2CO3 (1.08 g, 7.84 mmol) were combined and stirred in acetone (16.0 mL) at 60° C. for 18 h. The reaction mixture was cooled to room temperature and diluted with water (200 mL). 4-(prop-2-ynyloxy)nitrobenzene was isolated as a white solid by suction filtration (1.12 g). 1H NMR (CDCl3): δ 8.22 (d, J=9.0 Hz, 2H), 7.05 (d, J=9.0 Hz, 2H), 4.80 (d, J=2.4 Hz, 2H), 2.59 (t, J=2.4 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.788 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.08 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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